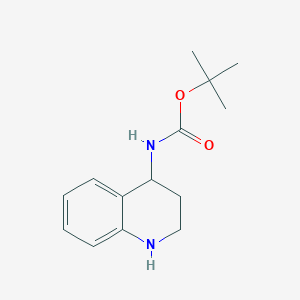

tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate

Description

tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate: is a chemical compound with the molecular formula C14H20N2O2 . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a quinoline ring system and a tert-butyl carbamate group .

Propriétés

IUPAC Name |

tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-8-9-15-11-7-5-4-6-10(11)12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDJUQHDAWUNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399094 | |

| Record name | tert-Butyl 1,2,3,4-tetrahydroquinolin-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885951-71-3 | |

| Record name | tert-Butyl 1,2,3,4-tetrahydroquinolin-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of 1,2,3,4-tetrahydroquinolin-4-amine

The amine precursor can be synthesized via reduction or amination strategies, but for brevity, this article focuses on the Boc protection step, assuming the amine is available.

Boc Protection of the Amine

$$

\text{1,2,3,4-tetrahydroquinolin-4-amine} + (\text{Boc}_2\text{O}) \xrightarrow{\text{Base, Solvent}} \text{this compound}

$$

| Step | Reagent/Condition | Details |

|---|---|---|

| 1 | 1,2,3,4-tetrahydroquinolin-4-amine | Dissolved in dichloromethane (DCM) or tetrahydrofuran (THF) |

| 2 | Base (e.g., triethylamine or pyridine) | Added to neutralize HCl and promote reaction |

| 3 | Di-tert-butyl dicarbonate (Boc2O) | Added slowly at 0–25°C |

| 4 | Stirring | Room temperature, 2–12 hours |

| 5 | Workup | Aqueous extraction, organic phase dried and concentrated |

| 6 | Purification | Column chromatography or recrystallization |

| Parameter | Typical Value/Range |

|---|---|

| Solvent | DCM or THF |

| Base | Triethylamine or pyridine |

| Temperature | 0–25°C |

| Reaction Time | 2–12 hours |

| Yield | 60–90% (literature/analogous reactions) |

- The use of anhydrous conditions and inert atmosphere (nitrogen or argon) is recommended to prevent hydrolysis of Boc2O.

- The reaction is generally monitored by TLC or HPLC.

Data Table: Preparation Summary

| Reagent | Quantity (mmol) | Solvent (mL) | Base (mmol) | Boc2O (mmol) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1,2,3,4-tetrahydroquinolin-4-amine | 1.0 | 10 | 1.2 | 1.1 | 0–25 | 4–12 | 60–90 |

Research Findings and Practical Considerations

- The Boc protection is highly efficient for secondary amines such as those in the tetrahydroquinoline ring, providing good yields and minimal side reactions.

- The reaction tolerates a variety of solvents, but DCM and THF are preferred for solubility and ease of workup.

- Triethylamine is commonly used due to its volatility and ease of removal, but pyridine can also be effective, especially if the amine substrate is less nucleophilic.

- Purification is typically straightforward due to the nonpolar nature of the Boc group, allowing for separation from polar impurities by silica gel chromatography.

Analogous Compounds and Method Validation

The described method is validated by its application to structurally similar carbamates, such as tert-butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate and tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate, which are synthesized using analogous Boc protection strategies.

Stock Solution Preparation (For Research Use)

For laboratory applications, this compound is soluble in DMSO and other organic solvents. The following table summarizes stock solution preparation:

| Desired Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 4.03 mL | 20.14 mL | 40.27 mL |

| 5 mM | 0.81 mL | 4.03 mL | 8.05 mL |

| 10 mM | 0.40 mL | 2.01 mL | 4.03 mL |

Analyse Des Réactions Chimiques

Types of Reactions: : tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and alcohols can react with the carbamate group.

Major Products:

Applications De Recherche Scientifique

Chemistry: : In chemistry, tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: : In biological research, the compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: : In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry: : In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mécanisme D'action

The mechanism of action of tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action include signal transduction and metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate

- tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate

Comparison: : Compared to similar compounds, tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate is a chemical compound with the molecular formula and a molecular weight of 248.32 g/mol. This compound is notable for its unique structural features, including a quinoline ring system and a tert-butyl carbamate group, which contribute to its potential biological activities. Research has indicated that this compound exhibits significant interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Molecular Characteristics

- Molecular Formula :

- Molecular Weight : 248.32 g/mol

- CAS Number : 885951-71-3

Structural Features

The structural configuration of this compound includes:

- A tert-butyl group , which enhances lipophilicity.

- A carbamate moiety , which is crucial for its reactivity and biological interactions.

This unique structure allows the compound to participate in various biological processes and interactions.

Research indicates that this compound interacts with specific enzymes and receptors in biological systems. These interactions can modulate enzyme activity and influence various physiological pathways. Notably:

- The compound has been studied for its potential role as a modulator of ATP-binding cassette (ABC) transporters , which are essential in drug transport and resistance mechanisms.

- Its ability to bind to these transporters suggests that it may enhance drug bioavailability by influencing substrate transport and efflux rates in cellular models.

Potential Therapeutic Applications

The compound is being explored for several therapeutic applications:

- Anticancer Properties : Initial studies suggest that it may have efficacy against certain cancer cell lines by modulating pathways involved in cell proliferation and survival.

- Antimicrobial Activity : There is ongoing research into its potential antimicrobial properties, which could provide new avenues for treating infections.

Case Studies

-

Interaction with ABC Transporters :

- In vitro studies have shown that this compound can significantly enhance the uptake of chemotherapeutic agents in cancer cells by inhibiting efflux pumps associated with drug resistance.

-

Anticancer Studies :

- A study conducted on various cancer cell lines indicated that this compound exhibited dose-dependent cytotoxic effects. The mechanism was linked to apoptosis induction through modulation of specific signaling pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Modulates ABC transporters; induces apoptosis |

| tert-Butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate | Antimicrobial | Binds to bacterial enzymes; inhibits growth |

| tert-Butyl (6-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate | Enhanced drug bioavailability | Modulates ABC transporters; improves substrate uptake |

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate, and how do reaction conditions influence yield?

The compound is typically synthesized via carbamate protection of 1,2,3,4-tetrahydroquinolin-4-amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A common method involves dissolving the amine in dichloromethane (DCM) or tetrahydrofuran (THF), adding Boc₂O with a catalytic amount of 4-dimethylaminopyridine (DMAP), and stirring at room temperature for 12–24 hours. Yield optimization requires careful control of stoichiometry (e.g., 1.2 equivalents of Boc₂O) and moisture exclusion to prevent hydrolysis . Competing side reactions, such as overprotection or ring-opening, may occur under prolonged reaction times or elevated temperatures .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Analytical techniques include:

- ¹H/¹³C NMR : Confirm the presence of tert-butyl groups (δ ~1.4 ppm for C(CH₃)₃) and carbamate carbonyl (δ ~155 ppm in ¹³C NMR).

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 249.3 for C₁₄H₂₀N₂O₂).

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound?

While specific toxicity data for this compound are limited, related carbamates may cause skin/eye irritation or respiratory sensitization. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of dust and ensure proper ventilation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in the synthesis of tetrahydroquinoline-derived carbamates?

Diastereoselective synthesis often employs chiral auxiliaries or catalysts. For example, intramolecular α-amidoalkylation reactions using enantiopure tert-butyl carbamates can yield stereodefined products. Reaction optimization may involve:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance transition-state organization.

- Temperature : Lower temperatures (-20°C to 0°C) favor kinetic control.

- Additives : Lewis acids like BF₃·OEt₂ can stabilize intermediates .

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

Conflicting NMR or MS data may arise from impurities, tautomerism, or dynamic equilibria. Solutions include:

Q. How can intermediates like 1,2,3,4-tetrahydroquinolin-4-amine be stabilized during multi-step synthesis?

The amine intermediate is prone to oxidation and hygroscopicity. Stabilization methods include:

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Scale-up issues include exothermic Boc protection reactions and purification bottlenecks. Mitigation strategies:

- Batch vs. flow chemistry : Continuous flow systems improve heat dissipation and mixing efficiency.

- Chromatography alternatives : Use recrystallization (e.g., ethyl acetate/hexanes) or acid-base extraction for purification.

- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .

Methodological Considerations

Q. How to design experiments for studying the hydrolytic stability of the tert-butyl carbamate group?

Hydrolysis studies typically involve:

- pH variation : Expose the compound to buffers (pH 1–13) and monitor degradation via HPLC.

- Temperature acceleration : Use Arrhenius plots (40–80°C) to extrapolate shelf-life under standard conditions.

- Catalytic additives : Test metal ions (e.g., Fe³⁺) or enzymes (e.g., esterases) for accelerated cleavage .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Software like Gaussian or ORCA can predict:

- Nucleophilic attack sites : Electron-deficient carbamate carbonyls.

- Steric effects : tert-Butyl group hindrance at the 4-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.